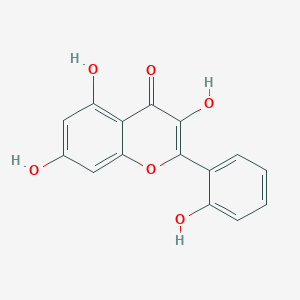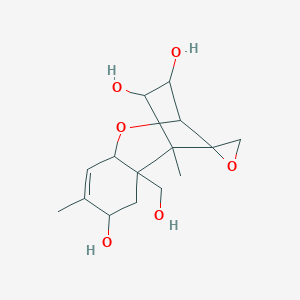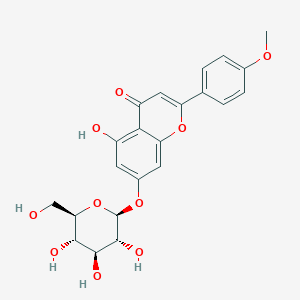
7,3',4'-Trihydroxyflavone
Übersicht
Beschreibung
7,3’,4’-Trihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O5. It is found in various plants such as Butea monosperma, Spatholobus suberectus, Bauhinia glauca, and Sophora mollis . This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in scientific research .
Wissenschaftliche Forschungsanwendungen
7,3’,4’-Trihydroxyflavone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in cellular and molecular biology research.
Medicine: Research has shown potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: It is used in the development of natural antioxidants for food and cosmetic products
Wirkmechanismus
Target of Action
7,3’,4’-Trihydroxyflavone, a natural flavonoid, primarily targets key enzymes involved in inflammation and oxidative stress. It has been shown to inhibit the activity of c-Src tyrosine kinase and α-glucosidase , both of which play crucial roles in inflammatory responses and glucose metabolism, respectively .
Mode of Action
7,3’,4’-Trihydroxyflavone interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it exhibits inhibitory effects on c-Src tyrosine kinase, a protein involved in cellular signaling . It also inhibits α-glucosidase, an enzyme that breaks down carbohydrates into glucose .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to exert anti-inflammatory activity through the IL-17 , TNF , and JAK-STAT pathways . These pathways are involved in the regulation of immune responses, and their modulation can lead to decreased inflammation .
Result of Action
7,3’,4’-Trihydroxyflavone has been shown to have antioxidant and anti-inflammatory effects . It can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress . Furthermore, it suppresses the overexpression of proinflammatory mediators in cell models .
Action Environment
The action of 7,3’,4’-Trihydroxyflavone can be influenced by various environmental factors. For instance, in three-dimensional (3D) cell models, the compound was found to be less bioactive than in two-dimensional (2D) models . This suggests that the compound’s efficacy can vary depending on the cellular environment .
Biochemische Analyse
Biochemical Properties
7,3’,4’-Trihydroxyflavone has shown to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxynitrite radicals in cell-free assays . It also reduces total reactive oxygen species in rat kidney homogenates . It interacts with enzymes such as COX-1, which it inhibits .
Cellular Effects
7,3’,4’-Trihydroxyflavone has shown to have effects on various types of cells and cellular processes. It influences cell function by reducing the overexpression of proinflammatory mediators . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 7,3’,4’-Trihydroxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits COX-1 .
Metabolic Pathways
7,3’,4’-Trihydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,3’,4’-Trihydroxyflavone typically involves the use of flavone precursors. One common method is the oxidative cyclization of chalcones. The reaction conditions often include the use of oxidizing agents such as iodine or bromine in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of 7,3’,4’-Trihydroxyflavone may involve the extraction of the compound from plant sources. This process includes the use of solvents like methanol or ethanol to extract the flavonoid from plant materials, followed by purification steps such as column chromatography to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
7,3’,4’-Trihydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavones.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones.
Substitution: Esters and ethers of 7,3’,4’-Trihydroxyflavone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,3’,4’-Trihydroxyflavone
- 5,7,4’-Trihydroxyflavone (Apigenin)
- 3,7,4’-Trihydroxyflavone (Kaempferol)
Uniqueness
7,3’,4’-Trihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct antioxidant and anti-inflammatory properties. Compared to similar compounds, it shows higher ROS-scavenging capacity and less cytotoxicity .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFGJHYLIHMCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175836 | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-11-0 | |
| Record name | 3′,4′,7-Trihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)








